4-Cyclopropoxy-6-methylpyridine-3-sulfonamide
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Overview
Description
4-Cyclopropoxy-6-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C10H14N2O3S. It is characterized by a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a sulfonamide group.
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-methylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the cyclopropoxy group: This step involves the reaction of the pyridine intermediate with a cyclopropyl halide under basic conditions.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-Cyclopropoxy-6-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-6-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzyme activity by mimicking the natural substrate of the enzyme. This inhibition can disrupt the normal metabolic pathways and lead to the desired biological effect .
Comparison with Similar Compounds
4-Cyclopropoxy-6-methylpyridine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A well-known sulfonamide antibiotic used to treat bacterial infections.
Sulfamethoxazole: Another sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c1-6-4-8(14-7-2-3-7)9(5-11-6)15(10,12)13/h4-5,7H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
OYEYTEQKAVDUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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